molecular formula C13H13NO8 B14214360 1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester CAS No. 545368-73-8

1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester

Cat. No.: B14214360
CAS No.: 545368-73-8
M. Wt: 311.24 g/mol
InChI Key: VZJMEBBFDKHCQP-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The nitro group and diethyl ester functionalities further modify the chemical properties of this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester can be synthesized through a multi-step process. The initial step involves the nitration of 1,3-benzodioxole to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 1,3-Benzodioxole-2,2-dicarboxylic acid, 5-amino-, diethyl ester.

    Hydrolysis: 1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-.

Scientific Research Applications

1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-2-carboxylic acid
  • 1,3-Benzodioxole-5-carboxylic acid
  • 1,2-Methylenedioxybenzene

Uniqueness

1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester is unique due to the presence of both nitro and diethyl ester groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other benzodioxole derivatives, making it a valuable compound for research and industrial applications.

Properties

CAS No.

545368-73-8

Molecular Formula

C13H13NO8

Molecular Weight

311.24 g/mol

IUPAC Name

diethyl 5-nitro-1,3-benzodioxole-2,2-dicarboxylate

InChI

InChI=1S/C13H13NO8/c1-3-19-11(15)13(12(16)20-4-2)21-9-6-5-8(14(17)18)7-10(9)22-13/h5-7H,3-4H2,1-2H3

InChI Key

VZJMEBBFDKHCQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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